molecular formula C12H14F3N3O3 B2842222 N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 2061726-74-5

N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No.: B2842222
CAS No.: 2061726-74-5
M. Wt: 305.257
InChI Key: VIWRDLFHZNOSOV-UHFFFAOYSA-N
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Description

N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a carbohydrazide moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The starting material, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.

    Introduction of the Carbohydrazide Group: The carboxylic acid is then converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.

    Protection with Boc Group: The final step involves protecting the hydrazide group with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotected Hydrazide: Removal of the Boc group yields the free hydrazide.

    Substituted Pyridines: Various substituted derivatives depending on the nucleophile used.

    Azides and Amines: Products of oxidation and reduction reactions, respectively.

Scientific Research Applications

N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: Used as a building block for more complex molecules, especially in the development of heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism by which N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors, altering biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-[(tert-butoxy)carbonyl]-5-methylpyridine-2-carbohydrazide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N’-[(tert-butoxy)carbonyl]-5-chloropyridine-2-carbohydrazide: Contains a chlorine substituent instead of a trifluoromethyl group.

Uniqueness

N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in drug design and material science.

Properties

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c1-11(2,3)21-10(20)18-17-9(19)8-5-4-7(6-16-8)12(13,14)15/h4-6H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWRDLFHZNOSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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